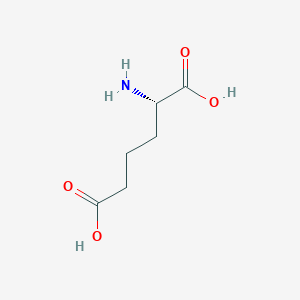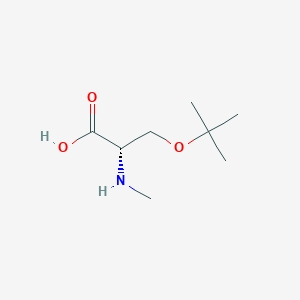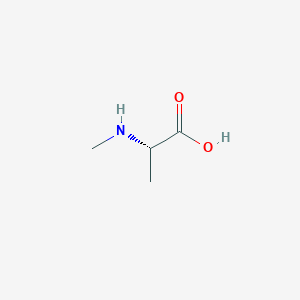
L-2-氨基己二酸
描述
L-2-Aminoadipic acid, also known as (S)-2-Aminohexanedioic acid or L-Homoglutamic acid, is a structural analog of glutamine . It is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .
Synthesis Analysis
L-2-Aminoadipic acid is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It is also used as an internal standard in the amino acid analysis from fermented food samples .Molecular Structure Analysis
The molecular formula of L-2-Aminoadipic acid is C6H11NO4, and its molecular weight is 161.16 .Chemical Reactions Analysis
L-2-Aminoadipic acid inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It modulates glucose metabolism and is present in higher levels in diabetic patients .Physical And Chemical Properties Analysis
L-2-Aminoadipic acid is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal . It is soluble in 1N HCl (50 mg/ml) and slightly soluble in water . Its specific rotation is [a]20/D +23.0 to +26.0 deg (C=5, 6mol/L HCl) .科学研究应用
Organic Synthesis
L-2-Aminoadipic acid is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new materials and technologies.
Pharmaceuticals
In the pharmaceutical industry, L-2-Aminoadipic acid is used as an intermediate for the production of various drugs . Its unique chemical properties make it a valuable component in drug synthesis.
Agrochemicals
L-2-Aminoadipic acid is also used in the production of agrochemicals . It can be used to create pesticides, herbicides, and other agricultural chemicals that help protect crops and increase yield.
Gliotoxin
L-2-Aminoadipic acid has been used as a gliotoxin specific for astrocytes in rat . This makes it a valuable tool in neuroscience research, particularly in studies related to brain function and neurological disorders.
Metabolic Research
L-2-Aminoadipic acid inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It modulates glucose metabolism and is present in higher levels in diabetic patients . This makes it a useful compound in metabolic research and the study of diseases like diabetes.
Autophagy Research
L-2-Aminoadipic acid plays a key role in suppressing autophagy in C2C12 myotubes . This makes it a valuable compound in the study of cellular processes and diseases related to autophagy.
Analytical Standard
L-2-Aminoadipic acid may be used as an analytical standard in the quantification of 2-aminoadipic acid in acid hydrolysates of processed skin samples using gas chromatography coupled to mass spectrometry (GC-MS) .
Proteolysis and Protein Synthesis
L-2-Aminoadipic acid has been used to investigate its effect on proteolysis and protein synthesis in C2C12 myotubes . This makes it a useful tool in the study of protein metabolism and muscle physiology.
作用机制
Target of Action
L-2-Aminoadipic acid primarily targets glutamine synthetase and γ-glutamylcysteine synthetase . These enzymes play crucial roles in amino acid metabolism. Glutamine synthetase is involved in the biosynthesis of glutamine, an amino acid that serves as a nitrogen source for many biosynthetic reactions. γ-Glutamylcysteine synthetase is the first enzyme of the glutathione biosynthetic pathway, which is essential for cellular defense against oxidative stress .
Mode of Action
L-2-Aminoadipic acid acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase . By inhibiting these enzymes, it disrupts the normal metabolic processes involving glutamine and glutathione, leading to changes in cellular metabolism .
Biochemical Pathways
L-2-Aminoadipic acid is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . In higher fungi, lysine is biosynthesized via the α-aminoadipate (AAA) pathway . This pathway functions differently in different groups of organisms. While yeast and filamentous fungi use this pathway primarily to synthesize lysine, animals and plants use the same pathway in the reverse direction to metabolize lysine .
Pharmacokinetics
It has been found to be present in higher levels in diabetic patients , suggesting that it may be involved in glucose metabolism and could potentially influence the bioavailability of glucose in the body .
Result of Action
L-2-Aminoadipic acid modulates glucose metabolism and is present in higher levels in diabetic patients . It plays a key role in suppressing autophagy in C2C12 myotubes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its suppression can lead to changes in cellular function and metabolism .
Action Environment
The action of L-2-Aminoadipic acid can be influenced by various environmental factors. For instance, it has been found that the levels of L-2-Aminoadipic acid are elevated in the adipose tissue of mice fed a high-fat diet compared to those fed a standard diet . This suggests that dietary factors can influence the levels and activity of L-2-Aminoadipic acid in the body .
安全和危害
L-2-Aminoadipic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and wash thoroughly after handling .
属性
IUPAC Name |
(2S)-2-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017096 | |
| Record name | L-alpha-Aminoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.2 mg/mL | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2-Aminoadipic acid | |
CAS RN |
1118-90-7 | |
| Record name | L-α-Aminoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Aminoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-alpha-Aminoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOADIPIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 198 °C | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)












